molecular formula C8H8N2O B1438165 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide CAS No. 688782-00-5

3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide

Cat. No. B1438165
CAS RN: 688782-00-5
M. Wt: 148.16 g/mol
InChI Key: IFNVXLMLTNKVFI-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide is a derivative of 1H-pyrrolo[2,3-b]pyridine . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Scientific Research Applications

Additionally, the pyrrolidine scaffold, closely related to pyrrolopyridine structures, is extensively utilized in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, further underscoring the importance of nitrogen heterocycles in medicinal chemistry (Li Petri et al., 2021). The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts is another application, demonstrating the role of pyridine derivatives in facilitating complex chemical reactions critical for pharmaceutical development (Parmar et al., 2023).

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation, differentiation, and survival . The inhibition of FGFRs by this compound can lead to the suppression of tumor growth and metastasis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by targeting FGFRs . Additionally, it affects the migration and invasion abilities of cancer cells, thereby reducing their metastatic potential . The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequent downstream signaling pathways . This inhibition leads to the suppression of the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anticancer effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites of this compound can further interact with various biomolecules, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of specific enzymes and cofactors in the metabolism of this compound are still being elucidated .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its biological effects . The distribution pattern of this compound is influenced by its physicochemical properties, including solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm and nucleus . The localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

7-hydroxy-3-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-9-8-7(6)3-2-4-10(8)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNVXLMLTNKVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C1=CC=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663709
Record name 3-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

688782-00-5
Record name 3-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
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3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide

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